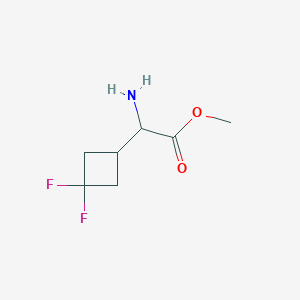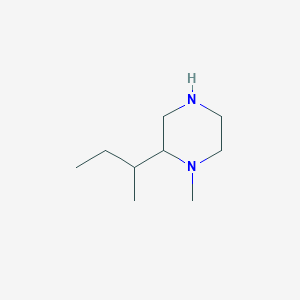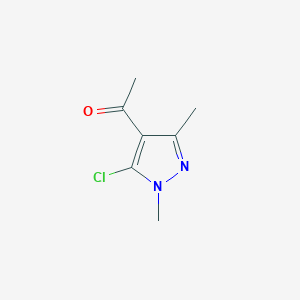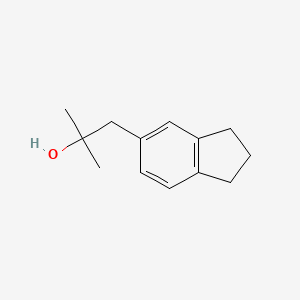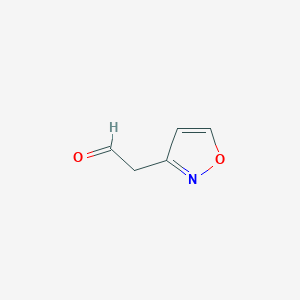
2-(Isoxazol-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isoxazol-3-yl)acetaldehyde is a compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
The synthesis of 2-(Isoxazol-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine in a catalyst-free and microwave-assisted one-pot method . Another approach includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-(Isoxazol-3-yl)acetaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
2-(Isoxazol-3-yl)acetaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s versatility makes it valuable in various fields of research and industry.
Mécanisme D'action
The mechanism of action of 2-(Isoxazol-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives act as inhibitors of enzymes involved in inflammation and cancer . The exact mechanism of action can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
2-(Isoxazol-3-yl)acetaldehyde can be compared with other similar compounds, such as thiadiazole, oxadiazole, and isothiazole derivatives. These compounds share a similar five-membered heterocyclic structure but differ in the heteroatoms present. Isoxazole derivatives are unique due to their wide range of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring can impart different activities, making them versatile and valuable in drug discovery .
Propriétés
Formule moléculaire |
C5H5NO2 |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
2-(1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H5NO2/c7-3-1-5-2-4-8-6-5/h2-4H,1H2 |
Clé InChI |
DBKBDWSMTFTWBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CON=C1CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)
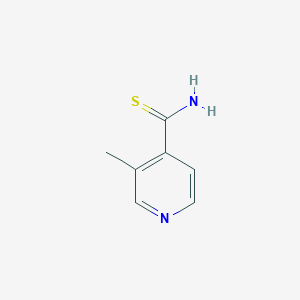

![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)

